tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate
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Overview
Description
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate with appropriate reagents to form the isoindole ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature and pressure settings to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines . Substitution reactions can result in various substituted isoindole derivatives .
Scientific Research Applications
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
- tert-Butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate
- tert-Butyl 4-[(methylamino)methyl]phenylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 4-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12-7-5-6-11(8-16-4)13(12)10-17/h5-7,16H,8-10H2,1-4H3 |
InChI Key |
VRBHMMQFEKRGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CNC |
Origin of Product |
United States |
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